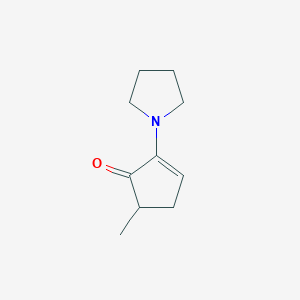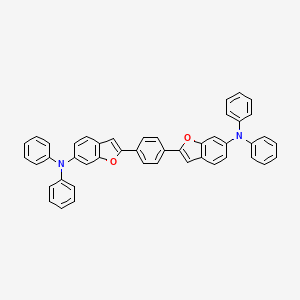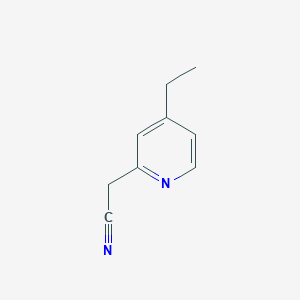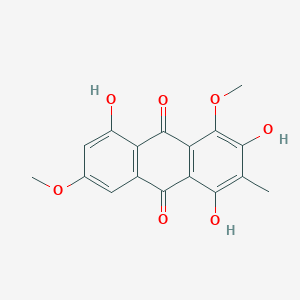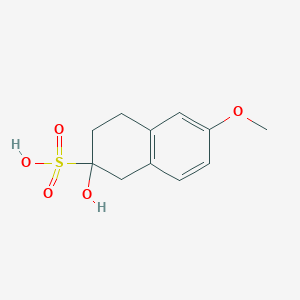![molecular formula C9H4F3NOS B13131554 2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde typically involves the introduction of a trifluoromethyl group to a benzothiazole ring. One common method includes the reaction of 2-aminobenzothiazole with trifluoromethylating agents under controlled conditions. Another approach involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high purity and yield. The exact methods can vary depending on the desired application and the scale of production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 6-(Trifluoromethyl)benzo[d]thiazole
- 2-(Difluoromethylsulfonyl)benzo[d]thiazole
Comparison: The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C9H4F3NOS |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1,3-benzothiazole-6-carbaldehyde |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)8-13-6-2-1-5(4-14)3-7(6)15-8/h1-4H |
Clave InChI |
RXTCSRPIQUGCBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)SC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




